2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-13-10-17(24-27-13)21-18(26)11-28-19-7-6-16(22-23-19)14-2-4-15(5-3-14)25-9-8-20-12-25/h2-10,12H,11H2,1H3,(H,21,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCPGRDOFPTDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure includes an imidazole ring, a pyridazine ring, and an isoxazole moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The IUPAC name of the compound is 2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]thio-N-(5-methylisoxazol-3-yl)acetamide. The molecular formula is , and it has a molecular weight of approximately 405.48 g/mol. The compound features multiple functional groups that enhance its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The imidazole and pyridazine rings can bind to active sites of enzymes, potentially inhibiting their activity. This property is particularly relevant for enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator of specific receptors, influencing signaling pathways that regulate cellular functions. For example, it may interact with muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and memory.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
Therapeutic Potential
The therapeutic applications of this compound include:
- Cognitive Disorders : Research indicates that compounds targeting mAChRs can improve cognitive function, making this compound a candidate for treating Alzheimer's disease .
- Cancer Treatment : Similar imidazole-containing compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
- Antimicrobial Agents : The compound's structural features may confer antibacterial properties, providing a basis for developing new antibiotics .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
Scientific Research Applications
Biological Activities
Research has identified several key biological activities associated with this compound:
1. Anticancer Activity
- Mechanism : The compound exhibits significant cytotoxic effects against various cancer cell lines. It induces apoptosis without causing cell cycle arrest, making it a potential candidate for cancer therapy.
- Case Studies :
2. Anti-inflammatory Properties
- Mechanism : The compound inhibits key inflammatory mediators and pathways, suggesting its potential use in treating inflammatory diseases.
- Case Studies :
- Related compounds have shown effectiveness in reducing inflammation in various models, indicating that this compound may exhibit similar properties.
3. Antimicrobial Activity
- Mechanism : The compound may disrupt microbial growth, showcasing potential applications in combating infections.
- Case Studies :
Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 0.39 | Induces apoptosis |
| Anticancer | HCT116 (Colon Cancer) | 8 | Induces apoptosis |
| Anti-inflammatory | Inflammatory Mediators | N/A | Inhibition of inflammatory pathways |
| Antimicrobial | Various Bacterial Strains | N/A | Disruption of microbial growth |
Case Studies
- Synthesis and Evaluation : A study focused on synthesizing related acetamides and evaluating their antimicrobial and anticancer activities. The results indicated promising anticancer effects with EC50 values comparable to those observed for our compound .
- Antimycobacterial Activity : Another investigation assessed the antitubercular activity of similar compounds against Mycobacterium tuberculosis. The active compounds were further tested for their inhibitory action on vital mycobacterial enzymes .
Q & A
Q. What interdisciplinary approaches enhance biological evaluation of this compound?
- Methodological Answer : Partner with bioinformatics teams to map compound-protein interaction networks using STRING or KEGG. Employ CRISPR-Cas9 screens to identify synthetic lethal partners. Synchrotron-based microspectroscopy (e.g., FTIR imaging) localizes the compound in tissues, linking distribution to efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
